molecular formula C12H10F3N3O B13175006 N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide

Cat. No.: B13175006
M. Wt: 269.22 g/mol
InChI Key: SYZBBRLEJXJIIG-UHFFFAOYSA-N
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Description

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the imidazole ring in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10-3-1-2-9(6-10)7-17-11(19)18-5-4-16-8-18/h1-6,8H,7H2,(H,17,19)

InChI Key

SYZBBRLEJXJIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N2C=CN=C2

Origin of Product

United States

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